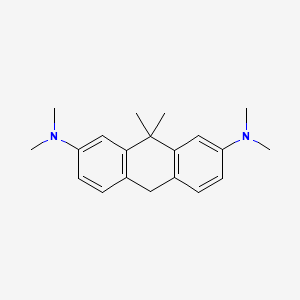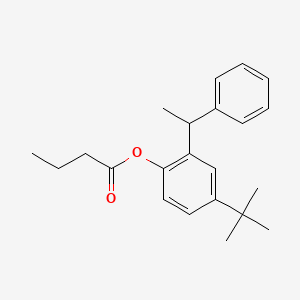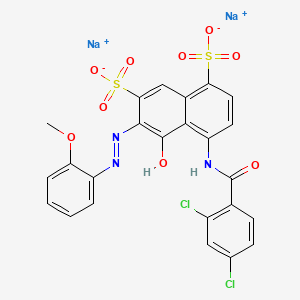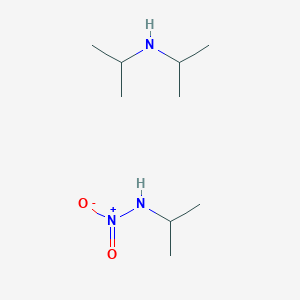![molecular formula C12H13ClO4 B14737174 [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate CAS No. 5421-54-5](/img/structure/B14737174.png)
[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a chlorophenyl group attached to a dioxolane ring, which is further connected to a methyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate typically involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with acetic anhydride to introduce the acetate group. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Phenyl derivatives.
Substitution: Various esters or ethers depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, modulating their activity. The dioxolane ring provides structural stability, while the acetate group can undergo hydrolysis, releasing active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
Compared to similar compounds, [2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate is unique due to its specific combination of a chlorophenyl group, a dioxolane ring, and a methyl acetate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5421-54-5 |
|---|---|
分子式 |
C12H13ClO4 |
分子量 |
256.68 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(14)15-6-11-7-16-12(17-11)9-2-4-10(13)5-3-9/h2-5,11-12H,6-7H2,1H3 |
InChIキー |
XBHHZSYFMFXZAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1COC(O1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)



![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)






